N-Succinylperimycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Succinylperimycin is a polyene macrolide antibiotic known for its unique interaction with biological membranes. Unlike other polyene macrolides, this compound requires metabolic energy for its interaction with the plasma membrane, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Succinylperimycin involves the N-acylation of perimycin with succinic anhydride. This reaction typically occurs under mild conditions, with the use of a suitable solvent like dimethylformamide (DMF) and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Succinylperimycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the succinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
N-Succinylperimycin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study membrane interactions and ion channel formation.
Biology: Its ability to induce potassium permeability pathways in membranes makes it useful in cellular studies.
Medicine: Research is ongoing into its potential as an antifungal and antibacterial agent.
Industry: It is used in the development of new antibiotics and as a tool in biochemical research .
Mechanism of Action
N-Succinylperimycin exerts its effects by interacting with the plasma membrane in a manner that requires metabolic energy. It induces the formation of ion-selective conductance channels, leading to changes in membrane permeability. This interaction is highly specific and can be reversed under certain conditions .
Comparison with Similar Compounds
- Filipin III
- Nystatin
- Amphotericin B
Comparison: N-Succinylperimycin is unique in its requirement for metabolic energy to interact with the plasma membrane, unlike other polyene macrolides like Filipin III and Nystatin, which induce irreversible membrane permeability changes without such a requirement. This specificity makes this compound a valuable tool in studying membrane dynamics and ion channel formation .
Properties
CAS No. |
11016-08-3 |
---|---|
Molecular Formula |
C59H88N2O16 |
Molecular Weight |
1081.3 g/mol |
IUPAC Name |
(23E,25E,27E,29E,31E,33E,35E)-22-[(1S,2S,3S,4R,5S)-4-amino-2,3-dihydroxy-5-methylcyclohexyl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[4-hydroxy-6-[4-(methylamino)phenyl]-6-oxohexyl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-2,14,16-trione |
InChI |
InChI=1S/C59H88N2O16/c1-37-18-15-13-11-9-7-5-6-8-10-12-14-16-20-50(76-55-26-38(2)57(60)59(75)58(55)74)36-52(71)39(3)51(70)34-48(68)31-46(66)29-44(64)27-43(63)28-45(65)30-47(67)32-49(69)35-56(73)77-54(37)21-17-19-42(62)33-53(72)40-22-24-41(61-4)25-23-40/h5-16,18,20,22-25,37-39,42-45,47,49-52,54-55,57-59,61-65,67,69-71,74-75H,17,19,21,26-36,60H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,20-16+/t37?,38-,39?,42?,43?,44?,45?,47?,49?,50?,51?,52?,54?,55-,57+,58+,59-/m0/s1 |
InChI Key |
DTVRQSHQUKUVGQ-AYSZYLHUSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@H]([C@H]([C@@H]1N)O)O)OC\2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)CCCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O |
Canonical SMILES |
CC1CC(C(C(C1N)O)O)OC2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)OC(C(C=CC=CC=CC=CC=CC=CC=C2)C)CCCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.